2-methoxy-5-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
The compound “2-methoxy-5-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves the use of bis(pinacolato)diboron, potassium acetate, and other reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. The compound can undergo various transformation processes due to its high reactivity . It can be used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The IR spectrum shows peaks corresponding to aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N and C–O . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Medicinal Applications
- A study has detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibition and had notable COX-2 selectivity and anti-inflammatory activity (Abu‐Hashem et al., 2020).
- Another research focused on the synthesis, characterization, and antimicrobial activity of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, demonstrating significant antimicrobial effects against several microbial strains (Desai et al., 2016).
Material Science and Chemistry
- A study on piperidine derivatives as corrosion inhibitors for iron explored the quantum chemical calculations and molecular dynamics simulations to predict their efficiency. The findings suggest these derivatives can significantly inhibit corrosion, offering insights into their practical applications in material preservation (Kaya et al., 2016).
Pharmacological Research
- SB-399885, a 5-HT6 receptor antagonist, was explored for its potential in enhancing cognitive functions, showing significant effects in rodent models. This research underscores the therapeutic potential of similar compounds in treating cognitive deficits related to diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Future Directions
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-16-6-7-18(30-2)19(13-16)31(28,29)25-17-14-23-21(24-15-17)27-11-9-26(10-12-27)20-5-3-4-8-22-20/h3-8,13-15,25H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJGPLRFIQVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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